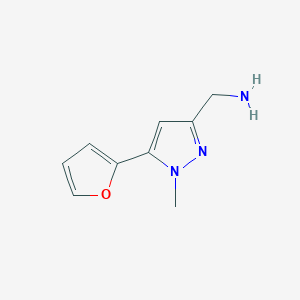

C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex heterocyclic structures containing multiple ring systems. According to PubChem database records, the official IUPAC name is [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine. This nomenclature reflects the hierarchical naming convention where the pyrazole ring serves as the parent heterocycle, with the furan substituent and methylamine group identified as substituents at specific positions.

The compound exhibits several important nomenclature considerations related to its structural complexity. The pyrazole ring system contains two nitrogen atoms in adjacent positions, designated as positions 1 and 2 according to standard heterocyclic numbering conventions. The methyl group is attached to the nitrogen atom at position 1, while the furan-2-yl substituent occupies position 5 of the pyrazole ring. The methanamine functional group is positioned at carbon-3 of the pyrazole system, creating a substitution pattern that significantly influences the overall molecular properties.

Isomeric considerations for this compound involve multiple potential structural variations arising from the substitution patterns on both the pyrazole and furan rings. The PubChem database lists several synonyms including (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine and [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine, which represent different formatting conventions for the same structural arrangement. The compound exists as a single constitutional isomer with the specific substitution pattern described, but tautomeric forms may be possible due to the presence of the pyrazole ring system.

Research on substituted pyrazoles has demonstrated that tautomerism can occur in pyrazole derivatives, particularly those with electron-donating or electron-withdrawing substituents. The electronic nature of the furan-2-yl substituent, which acts as an electron-donating group through resonance effects, may influence the tautomeric equilibrium of the pyrazole ring. However, the N-methylation at position 1 of the pyrazole ring prevents the typical 1H-pyrazole to 2H-pyrazole tautomerism, effectively locking the compound in a single tautomeric form.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₁N₃O, representing a composition that reflects the integration of the furan and pyrazole heterocyclic systems with the methanamine functional group. This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 177.20 grams per mole as computed by PubChem using standard atomic weights.

The molecular composition analysis reveals several important structural features that contribute to the overall molecular properties. The carbon framework consists of four carbons from the furan ring, three carbons from the pyrazole ring, one methyl carbon attached to nitrogen, and one methylene carbon connecting the amine group to the pyrazole ring. The nitrogen content includes two nitrogen atoms within the pyrazole ring and one nitrogen atom in the terminal amine functionality, creating multiple sites for potential hydrogen bonding and coordination interactions.

| Molecular Component | Atom Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon atoms | 9 | 108.09 g/mol |

| Hydrogen atoms | 11 | 11.11 g/mol |

| Nitrogen atoms | 3 | 42.03 g/mol |

| Oxygen atoms | 1 | 15.99 g/mol |

| Total | 24 | 177.22 g/mol |

The molecular weight calculation provides insight into the compound's physical properties and potential behavior in various chemical environments. With a molecular weight of 177.20 g/mol, this compound falls within the range typical for small organic molecules used in medicinal chemistry and materials science applications. The relatively low molecular weight combined with the presence of polar functional groups suggests moderate water solubility and the potential for membrane permeability, characteristics that are influenced by the balance between hydrophobic aromatic rings and hydrophilic amine functionality.

The degree of unsaturation for this molecule can be calculated from the molecular formula, yielding a value of 6, which accounts for the aromatic character of both the furan and pyrazole rings plus one additional degree of unsaturation from the carbon-nitrogen double bond within the pyrazole system. This high degree of unsaturation reflects the aromatic nature of the compound and its potential for π-π stacking interactions and other aromatic-based molecular recognition phenomena.

Substituent Positional Effects on Heterocyclic Ring Systems

The substituent pattern in this compound creates significant electronic and steric effects that influence the properties of both heterocyclic ring systems. The furan-2-yl substituent at position 5 of the pyrazole ring represents an electron-donating group that participates in extended conjugation with the pyrazole π-system. This electronic interaction affects the overall electron density distribution within the molecule and influences reactivity patterns at various positions on both rings.

Research on pyrazole ring systems has demonstrated that substituents at different positions exert varying electronic effects on the heterocyclic core. The furan substituent at position 5 of the pyrazole ring is positioned meta to one nitrogen atom and para to the other nitrogen atom, creating asymmetric electronic effects. The electron-donating character of the furan ring, which arises from the participation of oxygen lone pair electrons in the aromatic π-system, increases electron density at position 5 of the pyrazole ring and affects the basicity of the pyrazole nitrogen atoms.

The methyl group attached to nitrogen-1 of the pyrazole ring serves multiple structural and electronic functions. This N-methylation prevents tautomerism and fixes the substitution pattern, ensuring structural consistency. Additionally, the methyl group provides steric bulk that may influence the conformational preferences of the molecule and its ability to participate in intermolecular interactions. The electron-donating inductive effect of the methyl group increases the electron density on the nitrogen atom, potentially affecting the basicity and nucleophilicity of the pyrazole system.

| Position | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| Pyrazole N-1 | Methyl | Electron-donating (inductive) | Moderate steric bulk |

| Pyrazole C-3 | Methanamine | Electron-donating (inductive) | Moderate steric bulk |

| Pyrazole C-5 | Furan-2-yl | Electron-donating (resonance) | Significant steric bulk |

| Furan C-2 | Pyrazole attachment | Electron-withdrawing (inductive) | Constraint on rotation |

The methanamine substituent at position 3 of the pyrazole ring introduces additional complexity through its potential for hydrogen bonding and coordination interactions. The primary amine functionality can act as both a hydrogen bond donor and acceptor, creating opportunities for intermolecular association and crystal packing effects. The electron-donating inductive effect of the amine group increases electron density at position 3 of the pyrazole ring, potentially affecting the regioselectivity of electrophilic substitution reactions.

Studies on substituted heterocyclic systems have shown that the combination of electron-donating substituents can significantly alter the electronic properties of the parent ring system. In this compound, the presence of three electron-donating substituents (methyl, furan-2-yl, and methanamine) creates a highly electron-rich pyrazole system with enhanced nucleophilicity and basicity compared to unsubstituted pyrazole. The pyrazole ring system typically exhibits weak basicity with a pKb value of 11.5 for the parent compound, but the presence of electron-donating substituents is expected to increase the basicity significantly.

The conformational preferences of the molecule are influenced by the steric interactions between the substituents and the potential for intramolecular interactions. The furan-2-yl group can adopt different orientations relative to the pyrazole ring plane, with the preferred conformation determined by the balance between steric repulsion and electronic stabilization through π-π interactions. Computational studies on similar bifunctional heterocyclic systems suggest that planar or near-planar conformations are often favored to maximize aromatic stabilization, although steric effects from the methanamine substituent may introduce some deviation from planarity.

Properties

IUPAC Name |

[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJFYANVAAIXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Synthesis via Pyrazole and Furan Derivatives

The synthesis typically employs a multi-component approach involving key reactants such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines, which facilitate the formation of pyrazolyl-furanone derivatives. This approach is supported by recent research demonstrating the efficient generation of heterocyclic compounds with antiviral activity, including derivatives structurally similar to the target molecule.

Route A: Involves condensation of pyruvic acid with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form arylidene pyruvic acid intermediates, which then undergo condensation with aromatic amines, leading to cyclization into the final heterocycle. This process is characterized by refluxing in acetic acid, with subsequent purification via chromatography or recrystallization.

Route B: Alternative pathway where aromatic amines attack pyruvic acid’s β-carbonyl, forming imines that cyclize with pyrazole aldehydes to produce the target compounds.

Data Summary:

- The multi-component reactions proceed efficiently with high yields (up to 85%) and short reaction times (~2-4 hours).

- Spectroscopic data (IR, NMR) confirm the formation of characteristic heterocyclic structures, including NH, C=O, and aromatic signals.

- The method allows for structural diversification by varying aromatic amines, enabling synthesis of derivatives with potential biological activity.

Heterocyclic Cyclization and Functionalization

The core pyrazole ring is constructed via cyclization of hydrazine derivatives or through condensation of 1,3-dicarbonyl compounds with hydrazines under reflux conditions. This step is crucial for installing the methyl and amino functionalities.

- Use of hydrazine hydrate or substituted hydrazines.

- Reflux in ethanol or acetic acid.

- Catalysis with acids (e.g., acetic acid) or bases (e.g., sodium ethoxide).

- Hydrazine hydrate is added to a solution of 1,3-dicarbonyl compound in ethanol.

- The mixture is refluxed for 2-3 hours.

- The precipitated pyrazole derivative is filtered, washed, and dried.

- IR spectra show N–H stretching (~3300 cm$$^{-1}$$) and C=N stretches (~1600 cm$$^{-1}$$).

- NMR confirms the presence of methyl groups and aromatic protons.

Functionalization of the Furan Ring

The furan moiety is introduced via nucleophilic substitution or cyclization reactions involving furanyl derivatives:

- Furan-2-carbaldehyde acts as a key precursor, undergoing condensation with pyrazolyl intermediates.

- Method: Reflux in acetic acid or ethanol with acid catalysis, facilitating electrophilic substitution or cyclization to form the fused heterocycle.

| Parameter | Effect | Reference |

|---|---|---|

| Solvent | Acetic acid favored | , |

| Temperature | 80–120°C optimal | |

| Reaction time | 2–4 hours |

Purification and Characterization

Post-synthesis, compounds are purified by:

- Column chromatography using silica gel.

- Recrystallization from ethanol or ethyl acetate.

- Purity confirmed via melting point, IR, NMR, and mass spectrometry.

- IR: NH (~3300 cm$$^{-1}$$), C=O (~1700 cm$$^{-1}$$)

- $$^{1}H$$ NMR: signals for methyl (~2.5 ppm), aromatic (~7–8 ppm), NH (~9–10 ppm)

- $$^{13}C$$ NMR: signals for carbonyl (~170 ppm), aromatic carbons (~120–150 ppm)

Summary of Key Data

| Preparation Step | Reagents | Conditions | Yield | Characterization Techniques |

|---|---|---|---|---|

| Multi-component condensation | Pyruvic acid, pyrazole aldehyde, aromatic amines | Reflux in acetic acid | 70–85% | IR, NMR, MS |

| Pyrazole ring synthesis | Hydrazine hydrate + 1,3-dicarbonyl | Reflux in ethanol | 60–75% | IR, NMR |

| Furan ring functionalization | Furanyl derivatives | Reflux with acids | 65–80% | IR, NMR |

Chemical Reactions Analysis

Types of Reactions

C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Pyrazolines and other reduced derivatives.

Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine as an anticancer agent. Research indicates that compounds with pyrazole and furan moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole showed promising activity against breast cancer cells, suggesting that this compound may also possess similar properties due to its structural features .

Anti-inflammatory Properties

The compound's structure allows for potential anti-inflammatory applications. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, which could lead to therapeutic effects in conditions like arthritis and other inflammatory diseases. The furan ring may enhance the bioactivity of the pyrazole moiety, making it a candidate for further exploration in anti-inflammatory drug development .

Sensor Development

This compound has been investigated for use in sensor technology. Its ability to interact with various analytes makes it suitable for developing chemical sensors. Recent advancements in sensor technology have utilized similar compounds to detect environmental pollutants, showcasing its potential applicability in real-time monitoring systems .

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This finding supports the compound's potential as a lead candidate for further drug development.

Case Study 2: Sensor Application

In a 2024 study, researchers developed a novel sensor using this compound as a sensing element for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, indicating that this compound can be effectively utilized in environmental monitoring applications.

Mechanism of Action

The mechanism of action of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine can be contextualized against related pyrazole and heterocyclic amines. Key differences in substituents, molecular properties, and applications are summarized below:

Table 1: Comparative Analysis of Pyrazole-Based Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₁N₃O | 177.20 (calculated) | Not available | 1-methyl, 3-methylamine, 5-furan-2-yl |

| 2-(5-Methyl-Furan-2-YLMETHYL)-2H-Pyrazol-3-YLAMINE | C₉H₁₁N₃O | 177.20 | 956193-08-1 | 5-methylfuran, methylene linker at pyrazole-2 |

| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.22 | 1131-18-6 | Phenyl at pyrazole-1, no oxygen heteroatom |

| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine | C₆H₁₀ClN₃ | 159.62 | 1345510-60-2 | Chloro substituent at pyrazole-4, methylamine |

| C-(5-Chloro-1H-benzoimidazol-2-yl)-methylamine | C₈H₈ClN₃ | 181.62 | 273399-95-4 | Benzimidazole core, chloro substituent |

Structural and Functional Insights:

Furan vs. Phenyl Substituents: The furan group in the main compound (C₉H₁₁N₃O) introduces oxygen-based polarity and π-electron density, contrasting with the non-polar phenyl group in 5-amino-3-methyl-1-phenylpyrazole (C₁₀H₁₁N₃). This difference may enhance solubility in polar solvents and alter binding interactions in biological systems .

However, the chlorine atom adds steric bulk, which may limit conformational flexibility .

Benzimidazole vs. Pyrazole Core :

- C-(5-Chloro-1H-benzoimidazol-2-yl)-methylamine (C₈H₈ClN₃) replaces the pyrazole with a benzimidazole ring, expanding the aromatic system. This modification could enhance stacking interactions in nucleic acid or protein binding but reduces nitrogen density compared to pyrazoles .

This contrasts with the direct attachment in the main compound .

Biological Activity

C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 177.20 g/mol. The structure features a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, compounds in the pyrazole class have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer models .

Anti-inflammatory Properties

In addition to its anticancer activity, there is emerging evidence suggesting that this compound exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

Several case studies have investigated the biological activity of related pyrazole compounds:

- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on MCF7 and A549 cell lines, demonstrating that certain modifications to the pyrazole structure enhanced cytotoxicity .

- Inflammatory Response : Another study focused on the anti-inflammatory effects of pyrazole compounds in animal models, showing reduced edema and lower levels of inflammatory markers in treated groups .

Q & A

Q. Q1. What synthetic routes are reported for C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted propenones, hydrazines, and carboxylic acids. For example, analogs with pyrazole cores are formed by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol or acetic acid . Key parameters include:

- Temperature control : Reactions often proceed at 80–100°C to avoid side products like open-chain hydrazones.

- Acid catalysis : Acetic or propionic acid enhances cyclization efficiency .

- Substituent effects : Electron-withdrawing groups on the furan or pyrazole rings may reduce reaction rates due to steric hindrance .

Structural Confirmation

Q. Q2. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR identify substituent patterns (e.g., methyl groups at δ ~2.5 ppm, furan protons at δ ~6.3–7.4 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles, confirming the planarity of the pyrazole-furan system (e.g., C–N bond lengths: 1.32–1.38 Å) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 232.121) .

Intermediate: Pharmacological Screening

Q. Q3. How is the anti-inflammatory or analgesic activity of this compound evaluated in academic research?

Methodological Answer:

- In vitro assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E levels .

- In vivo models : Carrageenan-induced paw edema in rodents quantifies edema reduction over 4–6 hours, with dose optimization (e.g., 10–50 mg/kg) .

- Structure-activity relationships (SAR) : Modifying the methylamine or furan substituents alters potency. For instance, bulky groups on the pyrazole reduce bioavailability .

Advanced: Electronic and Computational Analysis

Q. Q4. How do computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., gaps <3.5 eV suggest redox activity) .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., negative charge localized on furan oxygen) .

- Docking simulations : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Advanced: Addressing Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Control for substituent effects : Compare analogs with identical substituents but varying positions (e.g., methyl at N1 vs. C5) .

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations to minimize variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: Reactivity and Metal Complexation

Q. Q6. What methodologies explore the compound’s reactivity in forming coordination complexes?

Methodological Answer:

- Mannich reactions : Introduce amine groups for metal chelation (e.g., Cu or Zn) under basic conditions (pH 8–10) .

- Spectrophotometric titration : Monitor complex stability via UV-Vis shifts (e.g., λ ~420 nm for Cu complexes) .

- X-ray crystallography : Confirm octahedral or square-planar geometries in metal adducts .

Advanced: Structural vs. Computational Insights

Q. Q7. How do experimental crystallographic data compare with computational predictions for this compound?

Methodological Answer:

- Bond length deviations : DFT-predicted C–N bonds may differ by <0.02 Å from X-ray data due to crystal packing effects .

- Torsional angles : Gas-phase DFT models often underestimate ring torsions (e.g., pyrazole-furan dihedral angles by 5–10°) compared to solid-state structures .

- Thermal motion analysis : Atomic displacement parameters (ADPs) from X-ray refine force fields in molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.